

# Application Notes and Protocols for Measuring BI-113823 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BI-113823** is a potent and selective, orally active, nonpeptide antagonist of the bradykinin B1 receptor.[1][2] The bradykinin B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues.[3] However, its expression is significantly upregulated in response to tissue injury and inflammatory stimuli, playing a crucial role in various pathological processes such as inflammation, pain, and edema.[3] These application notes provide a comprehensive overview of in vivo models and protocols to assess the efficacy of **BI-113823** in preclinical settings, focusing on its anti-inflammatory and analgesic properties.

## **Mechanism of Action**

The kallikrein-kinin system is activated by tissue injury, leading to the production of bradykinin. Bradykinin is subsequently converted to des-Arg9-bradykinin, the endogenous ligand for the B1 receptor. Activation of the B1 receptor on various cell types, including endothelial and immune cells, triggers a signaling cascade that results in increased vascular permeability, inflammatory cell infiltration, and the production of pro-inflammatory mediators such as cytokines and chemokines. **BI-113823** competitively binds to the B1 receptor, blocking the binding of its endogenous ligand and thereby inhibiting the downstream inflammatory signaling pathways.





Figure 1. Mechanism of action of BI-113823.

### **Data Presentation**

# Table 1: Efficacy of BI-113823 in a Mouse Model of LPS-Induced Acute Lung Injury



| Parameter                                                                                                                                      | Vehicle Control | BI-113823   | % Reduction |
|------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|-------------|-------------|
| Bronchoalveolar<br>Lavage Fluid (BALF)<br>Cell Counts                                                                                          |                 |             |             |
| Total Cells (x10 <sup>5</sup> /mL)                                                                                                             | 12.5 ± 1.8      | 5.8 ± 0.9   | 53.6%       |
| Neutrophils (x10 <sup>5</sup> /mL)                                                                                                             | 9.8 ± 1.5       | 3.2 ± 0.6   | 67.3%       |
| Macrophages<br>(x10⁵/mL)                                                                                                                       | 2.1 ± 0.4       | 1.1 ± 0.2   | 47.6%       |
| Lung Injury Markers                                                                                                                            |                 |             |             |
| Lung Myeloperoxidase (MPO) Activity (U/g tissue)                                                                                               | 0.45 ± 0.07     | 0.21 ± 0.04 | 53.3%       |
| BALF Protein (mg/mL)                                                                                                                           | 1.2 ± 0.2       | 0.5 ± 0.1   | 58.3%       |
| Pro-inflammatory Cytokines in Lung Homogenate (pg/mg protein)                                                                                  |                 |             |             |
| TNF-α                                                                                                                                          | 152 ± 21        | 75 ± 12     | 50.7%       |
| IL-1β                                                                                                                                          | 118 ± 15        | 59 ± 9      | 50.0%       |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data extrapolated from qualitative descriptions in the literature.[1] |                 |             |             |



Table 2: Efficacy of BI-113823 in a Rat Model of Cecal

Ligation and Puncture (CLP)-Induced Sepsis **Parameter Vehicle Control** BI-113823 (30 mg/kg, p.o.) Survival Rate 7-Day Survival 25% 62.5% Plasma Inflammatory Markers (pg/mL) TNF-α  $285 \pm 42$  $135 \pm 25$ IL-6  $1250 \pm 180$  $620 \pm 95$ Organ Injury Markers Plasma Aspartate  $350 \pm 45$ 180 ± 30 Aminotransferase (AST) (U/L) Plasma Alanine  $180 \pm 25$  $95 \pm 15$ Aminotransferase (ALT) (U/L)  $65 \pm 10$ Plasma Urea (mg/dL)  $120 \pm 15$ \*Data are presented as mean ± SEM or percentage. \*p < 0.05 compared to vehicle control. Data extrapolated from qualitative descriptions in the literature.[1][4]

Table 3: Efficacy of BI-113823 in a Rat Model of CFA-Induced Inflammatory Pain



| Time Post-CFA | Vehicle Control (Paw<br>Withdrawal Threshold, g) | BI-113823 (30 mg/kg, p.o.)<br>(Paw Withdrawal<br>Threshold, g) |
|---------------|--------------------------------------------------|----------------------------------------------------------------|
| Baseline      | 14.5 ± 1.2                                       | 14.8 ± 1.5                                                     |
| 24 hours      | 4.2 ± 0.5                                        | 9.8 ± 0.8                                                      |
| 48 hours      | 3.8 ± 0.4                                        | 8.5 ± 0.7                                                      |
| 72 hours      | 4.5 ± 0.6                                        | 7.9 ± 0.9                                                      |

Data are presented as mean ± SEM. \*p < 0.05 compared to vehicle control. Data extrapolated from qualitative descriptions in the literature.[2]

[5]

# Experimental Protocols Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is used to evaluate the efficacy of **BI-113823** in reducing acute pulmonary inflammation.





Figure 2. LPS-induced acute lung injury workflow.

#### Materials:

• Male BALB/c mice (8-10 weeks old)



- Lipopolysaccharide (LPS) from Escherichia coli
- BI-113823
- Vehicle (e.g., 0.5% Natrosol)
- Anesthetics (e.g., isoflurane)
- Sterile phosphate-buffered saline (PBS)

#### Procedure:

- Acclimatize mice for at least one week before the experiment.
- Randomly assign mice to treatment groups (e.g., Vehicle, **BI-113823**).
- · Anesthetize mice using isoflurane.
- Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) dissolved in sterile PBS.
- One hour after LPS instillation, administer **BI-113823** (e.g., 30 mg/kg) or vehicle orally.
- At 24 hours post-LPS instillation, euthanize the mice.
- Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile PBS into the lungs.
- Collect lung tissue for further analysis.
- Analyze BAL fluid for total and differential cell counts and protein concentration.
- Homogenize lung tissue to measure myeloperoxidase (MPO) activity and pro-inflammatory cytokine levels (e.g., TNF- $\alpha$ , IL-1 $\beta$ ) by ELISA.

# Cecal Ligation and Puncture (CLP)-Induced Sepsis in Rats

This model mimics human polymicrobial sepsis and is used to assess the effect of **BI-113823** on systemic inflammation, organ damage, and survival.





Figure 3. CLP-induced sepsis workflow.



#### Materials:

- Male Wistar rats (250-300g)
- Anesthetics (e.g., ketamine/xylazine)
- Surgical instruments
- Suture material
- 18-gauge needle
- BI-113823
- Vehicle (e.g., 0.5% Natrosol)
- · Sterile saline

#### Procedure:

- Acclimatize rats for at least one week before surgery.
- Randomly assign rats to treatment groups.
- Anesthetize the rats.
- Perform a midline laparotomy to expose the cecum.
- Ligate the cecum just distal to the ileocecal valve.
- Puncture the cecum twice with an 18-gauge needle.
- Return the cecum to the abdominal cavity and suture the incision.
- Provide fluid resuscitation with sterile saline subcutaneously.
- Administer BI-113823 (e.g., 30 mg/kg) or vehicle orally at 1 and 12 hours post-CLP.
- Monitor survival for 7 days.



• In a separate cohort of animals, collect blood at 15 hours post-CLP to measure plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6) and organ damage markers (e.g., AST, ALT, urea).

# Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats

This model is used to evaluate the analgesic efficacy of **BI-113823** in a model of chronic inflammatory pain.





#### Figure 4. CFA-induced inflammatory pain workflow.

#### Materials:

- Male Wistar rats (200-250g)
- Complete Freund's Adjuvant (CFA)
- · Von Frey filaments
- BI-113823
- Vehicle (e.g., 0.5% Natrosol)

#### Procedure:

- Acclimatize rats to the testing environment for several days before the experiment.
- Determine the baseline paw withdrawal threshold (PWT) to mechanical stimuli using von Frey filaments.
- Induce inflammation by injecting CFA into the plantar surface of one hind paw.
- At 24 hours post-CFA injection, administer BI-113823 (e.g., 30 mg/kg) or vehicle orally.
- Measure the PWT at various time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours) to assess the analgesic effect. An increase in PWT indicates a reduction in mechanical hyperalgesia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Kinin B1 Receptor Antagonist BI113823 Reduces Acute Lung Injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The bradykinin B1 receptor antagonist BI113823 reverses inflammatory hyperalgesia by desensitization of peripheral and spinal neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring BI-113823 Efficacy In Vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829614#measuring-bi-113823-efficacy-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com